LogP Differential: Target Compound vs. 5-Chloro Analog
The target compound exhibits a LogP of 0.94, which is substantially lower than the LogP of 1.80 reported for the 5-chloro-2-ethoxybenzyl analog . This difference of 0.86 LogP units corresponds to an approximately 7.2-fold difference in octanol-water partition coefficient, indicating that the target compound is significantly more hydrophilic than its chlorinated congener . The 5-chloro analog has a higher molecular weight (254 g/mol vs. 219 g/mol) and lower predicted aqueous solubility (LogSW -2.58 vs. -1.30) .
| Evidence Dimension | Lipophilicity (LogP) and predicted aqueous solubility |
|---|---|
| Target Compound Data | LogP = 0.94; LogSW = -1.30; MW = 219 g/mol |
| Comparator Or Baseline | N-(5-chloro-2-ethoxybenzyl)-2H-tetrazol-5-amine: LogP = 1.80; LogSW = -2.58; MW = 254 g/mol |
| Quantified Difference | ΔLogP = 0.86 (approx. 7.2-fold higher hydrophilicity for target); ΔLogSW = 1.28 units; ΔMW = 35 g/mol |
| Conditions | Hit2Lead calculated physicochemical properties; LogSW = predicted log aqueous solubility |
Why This Matters
This substantial lipophilicity difference predicts markedly different membrane permeability, oral absorption potential, and nonspecific protein binding, making these compounds non-interchangeable for lead optimization or screening library selection.
